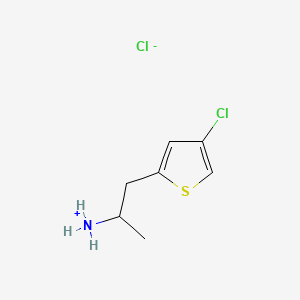

Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride

Description

Properties

CAS No. |

67482-60-4 |

|---|---|

Molecular Formula |

C7H11Cl2NS |

Molecular Weight |

212.14 g/mol |

IUPAC Name |

1-(4-chlorothiophen-2-yl)propan-2-ylazanium;chloride |

InChI |

InChI=1S/C7H10ClNS.ClH/c1-5(9)2-7-3-6(8)4-10-7;/h3-5H,2,9H2,1H3;1H |

InChI Key |

SOKIIZHWNKYYMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CS1)Cl)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride typically involves the reaction of 4-chloro-2-thenyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-thenyl chloride+ethylamine→Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the 4-chloro-2-thenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ethylamine derivatives.

Scientific Research Applications

Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in biochemical studies to investigate the effects of ethylamine derivatives on biological systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity and Structure

- Systematic Name : 1-(4-Chlorothiophen-2-yl)propan-2-amine hydrochloride

- Molecular Formula : C₇H₁₀ClNS·HCl

- SMILES : CC(CC1=CC(=CS1)Cl)N.Cl

- Key Features :

Structural Significance

- The thiophene ring (a sulfur-containing heterocycle) distinguishes it from benzene-based amines.

Physicochemical Properties

- Predicted Collision Cross Section (CCS) :

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₁₀ClN·HCl

- Key Differences :

- Replaces the thiophene ring with a benzene ring.

- Chlorine is para-substituted on the phenyl group.

- Implications :

- Higher lipophilicity due to the benzene ring vs. thiophene.

- Reduced hydrogen-bonding capacity compared to sulfur-containing analogs.

- Applications : Used in neurotransmitter research (e.g., tyramine analogs) .

Venlafaxine Hydrochloride Impurities

- Example : Venlafaxine Hydrochloride Impurity F (CAS 93413-79-7)

- Structure : Contains a cyclohexenyl group and methoxyphenyl substituent.

- Key Differences :

- Bulky cyclohexenyl group vs. planar thiophene.

- Methoxy (-OCH₃) substituent instead of chlorine.

Tyramine Hydrochloride (CAS 60-19-5)

- Structure: 4-(2-Aminoethyl)phenol hydrochloride.

- Key Differences: Phenolic hydroxyl group (-OH) replaces chlorine. Benzene ring instead of thiophene.

- Physicochemical Impact: Higher acidity (pKa ~10 for phenol) compared to the neutral thiophene. Enhanced solubility in polar solvents due to -OH .

1-(4-Chlorophenyl)-1-methylethylamine Hydrochloride

- Structure : Branched ethylamine with a para-chlorophenyl group.

- Key Differences :

- Tertiary amine vs. secondary amine in the target compound.

- Methyl branching increases steric hindrance.

- Applications: Potential use in psychostimulant research due to structural similarity to amphetamines .

Structural and Functional Group Analysis

| Compound | Aromatic System | Substituent | Amine Type | Salt Form |

|---|---|---|---|---|

| Target Compound | Thiophene | 4-Cl | Secondary | Hydrochloride |

| 2-(4-Chlorophenyl)ethan-1-amine HCl | Benzene | 4-Cl | Primary | Hydrochloride |

| Venlafaxine Impurity F | Benzene | 4-OCH₃ | Tertiary | Hydrochloride |

| Tyramine HCl | Benzene | 4-OH | Primary | Hydrochloride |

Key Observations :

- Thiophene-based compounds exhibit unique electronic properties due to sulfur’s electron-rich nature.

- Chlorine substituents enhance stability and modulate bioactivity via hydrophobic interactions.

- Hydrochloride salts improve crystallinity and solubility across all analogs .

Biological Activity

Ethylamine, 1-(4-chloro-2-thenyl)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylamine group attached to a chlorinated thiophene ring, which is known for its diverse biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those related to mood and cognition.

- Inhibition of Specific Enzymes : The presence of halogen substituents can enhance binding affinity to certain enzymes or receptors.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The chloro and thiophene groups can modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to observed pharmacological effects.

Research Findings and Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

- Table 1 summarizes the antimicrobial activity against selected pathogens:

Compound Microorganism Inhibition Zone (mm) Ethylamine, 1-(4-chloro-2-thenyl)-, HCl Staphylococcus aureus 15 Ethylamine, 1-(4-chloro-2-thenyl)-, HCl Escherichia coli 12 Ethylamine, 1-(4-chloro-2-thenyl)-, HCl Pseudomonas aeruginosa 10 -

Neurotransmitter Modulation :

- In vitro studies demonstrated that the compound can enhance serotonin receptor activity. The modulation of neurotransmitter systems suggests potential applications in treating mood disorders.

- A comparative analysis with similar compounds showed that the presence of the chloro group significantly increased receptor binding affinity.

-

Enzyme Inhibition :

- Research indicated that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could lead to increased acetylcholine levels in synaptic clefts.

- Table 2 presents IC50 values for enzyme inhibition:

Compound Enzyme IC50 (µM) Ethylamine, 1-(4-chloro-2-thenyl)-, HCl Acetylcholinesterase 5.6 Control Compound Acetylcholinesterase 12.3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.